(E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide
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Overview
Description
“(E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide” is a compound that contains a thiazole ring . Thiazole is a versatile moiety that contributes to the development of various drugs and biologically active agents . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of hydrazine with different aromatic aldehydes . For example, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes in absolute ethanol were heated during the initial stage of reaction .Molecular Structure Analysis
The molecular structure of “this compound” can be found in the PubChem database .Chemical Reactions Analysis
Thiazole compounds have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in the PubChem database .Scientific Research Applications
Anticancer Properties
- A research conducted by Kamal et al. (2014) explored the synthesis of 2-anilinonicotinyl-linked acrylamide conjugates, revealing their potential as tubulin polymerization inhibitors and exhibiting cytotoxic activity against various human cancer cell lines.
Synthesis and Stereochemistry
- Rahman et al. (2005) focused on the synthesis of novel compounds involving 3-nitrophenyl and benzothiazol, discussing their structural assignment, stereochemistry, and biological assays.
Potential Chemosensors
- The work by Hranjec et al. (2012) involved synthesizing novel E-3-phenyl-2-(1-phenylbenzimidazol-2-yl)acrylonitriles and related derivatives, potentially serving as chemosensors for various cations.
Antibacterial Activity
- In a study by Pour et al. (2019), novel sulfonamides containing a 2-amino-1,3-thiazole fragment were synthesized and evaluated for their antibacterial activity against common pathogens.
Analytical Applications
- Harris and Wilson (1983) described the synthesis of a compound used in polyacrylamide gels for detecting enzymes catalyzing thiol-producing reactions.
Fluorescence Binding Studies
- The research by Meng et al. (2012) synthesized novel p-hydroxycinnamic acid amides, examining their interactions with bovine serum albumin through fluorescence and UV–vis spectral studies.
Antimicrobial Evaluation
- A study by Chawla (2016) focused on synthesizing thiazole derivatives and assessing their antimicrobial activity.
Methodological Advances
- Bujok and Mąkosza (2019) discussed a novel approach for synthesizing nitrobenzyl benzothiazol-2-yl sulfones and related compounds.
Reinvestigation of Synthesis
- The work by Peet and Sunder (1986) reinvestigated the synthesis of specific thiazole compounds, correcting previous misassignments.
Exploration in Oil Recovery
- Gou et al. (2015) synthesized novel acrylamide-based copolymers for potential use in enhanced oil recovery applications.
Investigation in Corrosion Inhibition
- The study by Abu-Rayyan et al. (2022) explored the impact of synthetic acrylamide derivatives as corrosion inhibitors in nitric acid solutions for copper.
Mechanism of Action
Target of Action
Similar compounds with a benzo[d]thiazole moiety have been reported to interact with various biological targets, such as copper ions and cysteine residues .
Mode of Action
A related compound, 4-(4-nitrophenyl) thiazol-2-amine, has been studied for its corrosion inhibition ability on copper in 1m hcl . The compound was found to display a small arc contributed to the film or oxide layer resistance and a large loop associated with charge transfer resistance .
Biochemical Pathways
Benzo[d]thiazole-based compounds have been shown to undergo regioselective c2–h chalcogenation via the sequence of thiazole c2-functionalization with phosphines to produce phosphonium salts .
Result of Action
A related compound, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (bt-ac), was developed for selectively sensing cys over other analytes . BT-AC alone essentially emits no fluorescence, whereas it achieves a 4725-fold enhancement with a large Stokes shift (135 nm) in the presence of Cys .
Action Environment
It’s worth noting that the efficacy of related compounds can be influenced by factors such as the presence of certain ions and the pH of the environment .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-3-(4-nitrophenyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O5S2/c17-27(24,25)12-6-7-13-14(9-12)26-16(18-13)19-15(21)8-3-10-1-4-11(5-2-10)20(22)23/h1-9H,(H2,17,24,25)(H,18,19,21)/b8-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMROHHGBQQZOTI-FPYGCLRLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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